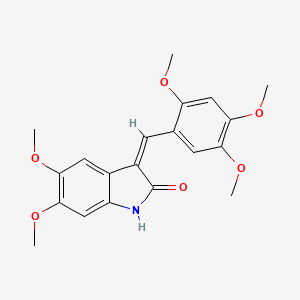
(3Z)-5,6-dimethoxy-3-(2,4,5-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z)-5,6-dimethoxy-3-(2,4,5-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and an indole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5,6-dimethoxy-3-(2,4,5-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one typically involves the condensation of 5,6-dimethoxyindole-2-one with 2,4,5-trimethoxybenzaldehyde. This reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the condensation process.
Industrial Production Methods
On an industrial scale, the synthesis may involve more efficient catalytic processes to increase yield and reduce reaction time. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction rate and selectivity. Additionally, continuous flow reactors may be used to optimize the production process, ensuring consistent quality and scalability.
化学反应分析
Types of Reactions
(3Z)-5,6-dimethoxy-3-(2,4,5-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents like halogens or nitro groups can be introduced using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination; nitric acid in sulfuric acid for nitration.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
(3Z)-5,6-dimethoxy-3-(2,4,5-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and nonlinear optical materials.
作用机制
The mechanism of action of (3Z)-5,6-dimethoxy-3-(2,4,5-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and indole core allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways or interact with receptors involved in inflammatory responses.
相似化合物的比较
Similar Compounds
2,4,5-Trimethoxybenzylidene Propanedinitrile: Another compound with multiple methoxy groups, used in similar applications.
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of various organic compounds, including pharmaceuticals.
4-(2,4,5-Trimethoxybenzylidene)-2-Phenyl-2-Oxazolin-5-One: A compound with similar structural features, used in medicinal chemistry.
Uniqueness
(3Z)-5,6-dimethoxy-3-(2,4,5-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of methoxy groups and indole core, which confer distinct chemical and biological properties
属性
分子式 |
C20H21NO6 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC 名称 |
(3Z)-5,6-dimethoxy-3-[(2,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C20H21NO6/c1-23-15-10-19(27-5)16(24-2)7-11(15)6-13-12-8-17(25-3)18(26-4)9-14(12)21-20(13)22/h6-10H,1-5H3,(H,21,22)/b13-6- |
InChI 键 |
YQRIYZXOBDZJCE-MLPAPPSSSA-N |
手性 SMILES |
COC1=CC(=C(C=C1/C=C\2/C3=CC(=C(C=C3NC2=O)OC)OC)OC)OC |
规范 SMILES |
COC1=CC(=C(C=C1C=C2C3=CC(=C(C=C3NC2=O)OC)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorophenoxy)-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B14999010.png)
![Ethyl 4-[2,5-dioxo-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)pyrrolidin-1-yl]benzoate](/img/structure/B14999011.png)
![2-Chloro-3-[(4-oxo-2,5-cyclohexadien-1-ylidene)amino]naphthoquinone](/img/structure/B14999023.png)
![4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B14999029.png)
![methyl 4-(3-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14999033.png)
![4-(butylsulfanyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14999034.png)
![N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-3-methylbenzamide](/img/structure/B14999037.png)
![Ethyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14999043.png)
![2-Amino-6-[(4-methoxyphenyl)carbonyl]-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B14999045.png)
![14-(3-chlorophenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B14999048.png)
![ethyl 6-(2-ethoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999063.png)
![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide](/img/structure/B14999069.png)
![3-(3-Chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14999076.png)
![7-Chloro-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14999082.png)
